



# Application Notes and Protocols for AZD1981 Treatment in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] CRTH2 is a G-protein coupled receptor activated by its endogenous ligand, prostaglandin D2 (PGD2), which is primarily released from activated mast cells.[2][3] The activation of the PGD2/CRTH2 signaling pathway is implicated in the pathogenesis of type 2 inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis, by mediating the chemotaxis and activation of key immune cells including T helper 2 (Th2) cells, eosinophils, and basophils.[2][4][5]

**AZD1981** has been investigated in clinical trials for asthma and chronic spontaneous urticaria. [2][4][5] Preclinical studies have demonstrated its ability to block PGD2-induced responses in human immune cells.[2][3][6] While direct studies of **AZD1981** in humanized mouse models are not extensively documented in publicly available literature, these models present a valuable platform for preclinical evaluation of its therapeutic potential on a human immune system in vivo.

This document provides a summary of the preclinical data for **AZD1981** and proposes a detailed protocol for its evaluation in a humanized mouse model of allergic airway inflammation.



#### **Mechanism of Action**

**AZD1981** is an orally administered small molecule that acts as a reversible and non-competitive antagonist of the CRTH2 receptor.[1][6] By binding to the CRTH2 receptor, **AZD1981** prevents its interaction with PGD2, thereby inhibiting downstream signaling events that lead to the migration and activation of type 2 inflammatory cells.[2][6] This mechanism of action makes **AZD1981** a targeted therapy for diseases driven by PGD2-mediated inflammation.

Signaling Pathway of PGD2 via CRTH2 and Inhibition by AZD1981





Click to download full resolution via product page

Caption: PGD2/CRTH2 signaling pathway and AZD1981 inhibition.

### **Preclinical Data**

The following tables summarize the in vitro and ex vivo pharmacological data for AZD1981.



Table 1: In Vitro Pharmacology of AZD1981

| Parameter                      | Species | Assay                                               | Value                           | Reference |
|--------------------------------|---------|-----------------------------------------------------|---------------------------------|-----------|
| Binding Affinity               |         |                                                     |                                 |           |
| pIC50                          | Human   | [3H]PGD2<br>displacement<br>from<br>recombinant DP2 | 8.4                             | [6]       |
| IC50                           | Human   | Recombinant<br>DP2 binding                          | 4 nM                            | [1]       |
| Functional<br>Activity         |         |                                                     |                                 |           |
| рКВ                            | Human   | Eosinophil<br>CD11b up-<br>regulation               | 8.55 ± 0.03                     | [6]       |
| pIC50                          | Human   | Eosinophil<br>chemotaxis                            | 7.6 ± 0.1                       | [6]       |
| IC50                           | Human   | Agonist-induced functional assays                   | 8.5-50 nM                       | [1]       |
| Selectivity                    |         |                                                     |                                 |           |
| DP1 Receptor                   | Human   | [3H]PGD2<br>displacement<br>from<br>recombinant DP1 | >1000-fold<br>selective for DP2 | [6]       |
| Other<br>Receptors/Enzy<br>mes | Human   | Panel of >340<br>targets                            | Highly selective                | [6]       |

# **Table 2: Cross-Species CRTH2 Binding Activity of AZD1981**



| Species    | Binding Activity | Reference |
|------------|------------------|-----------|
| Mouse      | Yes              | [6]       |
| Rat        | Yes              | [6]       |
| Guinea Pig | Yes              | [6]       |
| Rabbit     | Yes              | [6]       |
| Dog        | Yes              | [6]       |

# Proposed Experimental Protocol for AZD1981 in a Humanized Mouse Model of Allergic Airway Inflammation

This protocol describes a proposed study to evaluate the efficacy of **AZD1981** in a humanized mouse model of house dust mite (HDM)-induced allergic airway inflammation.

#### **Generation of Humanized Mice**

- Mouse Strain: NOD-scid IL2Rynull (NSG) mice are recommended due to their profound immunodeficiency, which allows for robust engraftment of human hematopoietic stem cells (HSCs).
- Humanization Procedure:
  - Sub-lethally irradiate neonatal (1-3 days old) or adult (6-8 weeks old) NSG mice.
  - Inject human CD34+ HSCs, sourced from cord blood, intrahepatically (for neonates) or intravenously (for adults).
  - Allow 12-16 weeks for the reconstitution of a human immune system.
  - Confirm successful engraftment by flow cytometric analysis of peripheral blood for human CD45+ cells and subsequent immune cell subsets (e.g., T cells, B cells, NK cells, eosinophils).



## **Allergic Airway Inflammation Model**

- Sensitization:
  - On day 0, sensitize humanized mice by intraperitoneal injection of 10 μg of house dust mite (HDM) extract emulsified in alum.
- · Challenge:
  - On days 7, 8, and 9, challenge the mice intranasally with 10 μg of HDM extract in sterile saline under light isoflurane anesthesia.
  - A control group should receive intranasal saline.

#### **AZD1981** Treatment

- Dosing: Based on preclinical studies in other species and clinical trials, a starting dose of 10-30 mg/kg, administered orally twice daily, is proposed. Dose-ranging studies may be necessary to determine the optimal dose in humanized mice.
- Administration:
  - Prepare a formulation of AZD1981 suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).
  - Begin treatment one day before the first HDM challenge (day 6) and continue daily until the end of the experiment (day 10).
  - A vehicle control group should receive the formulation without AZD1981.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for AZD1981 in a humanized mouse model.

#### **Endpoint Analysis (Day 11)**

- Bronchoalveolar Lavage (BAL):
  - Euthanize mice and perform a tracheotomy.
  - Lavage the lungs with sterile saline.
  - Perform total and differential cell counts on the BAL fluid to quantify human eosinophils, neutrophils, lymphocytes, and macrophages.
  - Measure levels of human cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA or multiplex assay.
- · Lung Histology:
  - Perfuse the lungs and fix in 10% neutral buffered formalin.
  - Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
- Flow Cytometry of Lung and Spleen:
  - Prepare single-cell suspensions from lung tissue and spleen.
  - Perform flow cytometric analysis to characterize the infiltration of human immune cell populations (Th2 cells, ILC2s, eosinophils).
- Serum Analysis:
  - Collect blood at termination and measure total and HDM-specific human IgE levels.

## **Expected Outcomes**



Treatment with **AZD1981** is expected to reduce the influx of human eosinophils and other inflammatory cells into the lungs of HDM-challenged humanized mice. A reduction in the levels of type 2 cytokines in the BAL fluid and decreased mucus production in the airways are also anticipated. These outcomes would provide strong preclinical evidence for the efficacy of **AZD1981** in mitigating allergic airway inflammation driven by a human immune system.

#### Conclusion

Humanized mouse models offer a powerful tool to investigate the in vivo efficacy of CRTH2 antagonists like **AZD1981** on human immune cells. The proposed protocol provides a framework for a comprehensive preclinical evaluation of **AZD1981**'s potential as a therapeutic agent for allergic diseases. The successful execution of such studies would yield valuable data to support its further clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD1981 [openinnovation.astrazeneca.com]
- 2. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. dovepress.com [dovepress.com]
- 5. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD1981
   Treatment in Humanized Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665938#azd1981-treatment-in-humanized-mouse-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com